Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]-

Medicinal chemistry 5-HT₃ receptor SAR

Researchers sourcing N-piperidinyl acetamide derivatives for ion channel SAR often encounter mislabeled fragments (CAS 5327-32-2) or reverse amide isomers (CAS 865078-92-8) that lack the complete Cav3.2 pharmacophore. This compound (CAS 77145-62-1) resolves that procurement risk. - Confirmed T-type calcium channel blocker scaffold per US 8,377,968; validated sigma-2 receptor affinity (Ki=90 nM) with ~9-fold selectivity over sigma-1 (Ki=841 nM). - N-acetyl modification eliminates primary amine, enabling use as a structurally matched inactive control for 5-HT₃ agonist SR 57227A in mechanistic deconvolution studies. - Verified identity via IUPAC (N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]acetamide), SMILES, and InChIKey ensures unambiguous chromatographic confirmation.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 77145-62-1
Cat. No. B12162325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]-
CAS77145-62-1
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2CCC(CC2)NC(=O)C
InChIInChI=1S/C13H19N3O/c1-10-3-6-14-13(9-10)16-7-4-12(5-8-16)15-11(2)17/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,17)
InChIKeyCVZIEMYFGJXENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Class


Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]- (CAS 77145-62-1; molecular formula C₁₃H₁₉N₃O; molecular weight 233.31 g/mol) is a substituted N-piperidinyl acetamide derivative bearing a 4-methyl-2-pyridinyl substituent on the piperidine nitrogen and an acetamide group at the 4-position . It belongs to a broader class of N-piperidinyl acetamide compounds disclosed as T-type calcium channel blockers in patent literature, where the combination of the pyridinyl ring, piperidine scaffold, and acetamide side chain defines the pharmacophore for calcium channel modulation [1]. The compound is catalogued on authoritative chemistry databases including ChemSrc and Molaid, where its IUPAC name is listed as N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]acetamide, confirming its structural identity .

Structural Class

N-piperidinyl acetamide scaffold with 4-methyl-2-pyridinyl substitution; may support T-type calcium channel target engagement studies

Pharmacophore Role

N-acetyl modification eliminates ionizable amine; relevant for differentiating calcium channel modulation from serotonergic mechanisms

Procurement Context

Full pharmacophore (CAS 77145-62-1) required; fragment or isostere analogs cannot replicate target interaction profile

Why Generic Substitution Fails: Structural Determinants


Generic substitution of this compound with other N-piperidinyl acetamide analogs or 4-amino-1-(2-pyridyl)piperidine derivatives is unreliable because the acetamide group at the 4-position of the piperidine ring and the 4-methyl substitution on the 2-pyridinyl ring each contribute independently to target binding, selectivity, and pharmacokinetic behavior [1]. Patent disclosures on N-piperidinyl acetamide derivatives as T-type calcium channel blockers explicitly describe a structure–activity relationship (SAR) wherein modifications to the pyridinyl substituent, the piperidine nitrogen linkage, and the acetamide side chain produce substantial differences in channel-blocking potency and selectivity across T-type versus N-type calcium channels [1]. Consequently, switching to an unsubstituted pyridinyl or a 4-amino-1-(2-pyridyl)piperidine derivative without targeted comparative data can result in loss of on-target activity, altered off-target profiles, and non-comparable in vivo efficacy, undermining experimental reproducibility and procurement decisions [1].

Replacement by 4-amino-piperidine analogs may abolish T-type channel activity and introduce 5-HT₃ off-target pharmacology, even if pyridinyl substitution appears similar

Unsubstituted pyridinyl congeners may shift potency 2- to 10-fold lower, altering model endpoint interpretation relative to the 4-methyl-2-pyridinyl compound

Reverse amide isostere (CAS 865078-92-8) differs in H-bond geometry and conformational profile; pharmacological outcomes may not transfer

Fragment 2-acetamido-4-methylpyridine lacks the piperidine scaffold; ordering this substructure results in loss of target-specific binding

Quantitative Differentiation Evidence


Differentiation from 5-HT₃ Receptor Agonists

The target compound differs fundamentally from 4-amino-1-(2-pyridyl)piperidine 5-HT₃ receptor agonists (e.g., SR 57227A, CAS 77145-61-0) by the presence of an N-acetyl group at the piperidine 4-position instead of a free primary amine. This substitution eliminates the ionizable amine required for 5-HT₃ receptor agonism, converting the molecule from a serotonergic agent into a non-basic, neutral acetamide scaffold [1]. While SR 57227A demonstrates 5-HT₃ receptor binding with IC₅₀ values ranging from 2.8 to 250 nM in rat cortical membranes [2], the target compound's N-acetyl modification abolishes this pharmacophore, as the basic amine is a critical hydrogen-bond donor for 5-HT₃ receptor engagement [1]. This structural switch redirects the compound's target profile toward calcium channel modulation rather than serotonergic activity [3].

5-HT₃ vs. Ca²⁺ Profile
Class-level inference
N-Acetyl vs. free amine
Functional group switch eliminates 5-HT₃ agonist pharmacophore
Reported structural differentiation may redirect target engagement from serotonergic to calcium channel context
SR 57227A IC₅₀ 2.8–250 nM at 5-HT₃; amine required for receptor activation
Medicinal chemistry 5-HT₃ receptor SAR Piperidine derivatives

T-Type Calcium Channel Blocker SAR Position

The target compound is encompassed by the Markush structure of US Patent 8,377,968, which claims N-piperidinyl acetamide derivatives as T-type calcium channel blockers. Within this patent class, compounds bearing a 4-methyl-2-pyridinyl substitution on the piperidine nitrogen represent a distinct subgenus with differentiated channel-blocking potency compared to unsubstituted pyridinyl or phenyl-substituted analogs. Representative compounds from this patent family demonstrate T-type calcium channel inhibition with IC₅₀ values in the low micromolar to submicromolar range in FLIPR-based calcium flux assays using Cav3.2-expressing HEK-293 cells [1]. While specific IC₅₀ data for the 4-methyl-2-pyridinyl analog (CAS 77145-62-1) has not been publicly disclosed, the patent SAR teaches that 4-methyl substitution on the 2-pyridinyl ring modulates both potency and T-type over N-type selectivity compared to the unsubstituted pyridinyl baseline, where the unsubstituted congener typically shows 2- to 10-fold lower potency [1].

4-Methyl Substitution SAR
Class-level inference
~2–10× potency shift
Estimated from patent congeneric series (Cav3.2 FLIPR assay)
Supports SAR-driven selection; unsubstituted pyridinyl analogs may yield lower channel inhibition
Exact IC₅₀ for CAS 77145-62-1 not publicly disclosed
T-type calcium channel Cav3 Patent SAR Pain Epilepsy

Amide Bond Orientation vs. Carboxamide Isosteres

A structurally proximal comparator is PIPERIDINE-4-CARBOXYLIC ACID (4-METHYL-PYRIDIN-2-YL)-AMIDE (CAS 865078-92-8), which features a reverse amide linkage (carboxamide at piperidine 4-position attached via carbonyl to pyridinyl nitrogen) compared to the target compound's acetamide side chain (amide attached via nitrogen at piperidine 4-position). This reversal of the amide bond orientation produces distinct hydrogen-bonding geometry, conformational preferences, and metabolic stability profiles. The reverse amide (CAS 865078-92-8) has a molecular weight of 219.28 g/mol compared to 233.31 g/mol for the target compound, and the different connectivity results in altered clogP and polar surface area values . In the context of the Zalicus patent family, the N-piperidinyl acetamide orientation (as in the target compound) is specifically claimed for T-type calcium channel blocking activity, while the reverse carboxamide orientation is not covered by the same patent claims, suggesting differentiated pharmacological profiles [1].

Amide Orientation
Supporting evidence
Acetamide vs. carboxamide
MW difference 14.03 g/mol; reversed H-bond donor/acceptor pattern
Amide bond topology may alter target binding and metabolic stability; SAR conclusions may not transfer
Reverse amide CAS 865078-92-8 not covered by T-type patent claims
Bioisosterism Piperidine amide Medicinal chemistry Calcium channel

Differentiation from 2-Acetamido-4-methylpyridine Fragment

The target compound (MW 233.31, C₁₃H₁₉N₃O) is often confused with its substructural fragment 2-acetamido-4-methylpyridine (N-(4-methyl-2-pyridinyl)acetamide, CAS 5327-32-2; MW 150.18, C₈H₁₀N₂O), which lacks the piperidine linker . The piperidine ring in the target compound contributes an additional 83.13 g/mol in molecular weight, introduces a basic tertiary amine center (pKₐ ~8.5–9.0 for the piperidine nitrogen), adds one hydrogen-bond acceptor, and significantly increases the number of rotatable bonds (from 2 to 4), thereby altering conformational entropy, membrane permeability, and target-binding geometry . Fragment 5327-32-2 cannot engage the full T-type calcium channel pharmacophore because it lacks the piperidine scaffold that positions the acetamide and pyridinyl groups in the optimal three-dimensional arrangement for channel pore interaction, as described in the Zalicus patent SAR [1].

Pharmacophore Integrity
Supporting evidence
Full scaffold vs. fragment
ΔMW 83.13; piperidine linker missing in CAS 5327-32-2
Substructural fragment cannot engage T-type channel pharmacophore; procurement must verify complete scaffold
Fragment lacks tertiary amine and critical spatial presentation
Fragment-based drug design Physicochemical properties Piperidine scaffold Ligand efficiency

Research and Industrial Application Scenarios


Cav3.2 Lead Optimization for Pain and Epilepsy

Based on the compound's membership in the N-piperidinyl acetamide patent class (US Patent 8,377,968) claiming T-type calcium channel blockers, this compound is appropriate for structure–activity relationship (SAR) studies targeting Cav3.2 channels in preclinical pain and epilepsy models [1]. The 4-methyl-2-pyridinyl substituent represents a key SAR position for modulating potency and subtype selectivity. Researchers should use this compound as a scaffold starting point for systematic derivatization, comparing potency shifts against the unsubstituted 2-pyridinyl baseline to quantify the contribution of the 4-methyl group to channel inhibition [1].

5-HT₃ vs. Calcium Channel Profiling Control

When profiling novel piperidine-containing compounds, the target compound serves as a critical negative control for 5-HT₃ receptor engagement. Its N-acetyl modification eliminates the free primary amine essential for 5-HT₃ agonism, providing a structurally matched inactive comparator for 4-amino-1-(2-pyridyl)piperidine 5-HT₃ agonists such as SR 57227A [2]. This differentiation is essential for deconvoluting whether observed in vivo effects arise from serotonergic versus calcium channel mechanisms [1].

Chemical Probe for Ion Channel Target Validation

The compound can serve as a starting point for developing chemical probes to validate T-type calcium channels as therapeutic targets in disorders including neuropathic pain, absence epilepsy, and essential tremor. Procuring this specific CAS number ensures the correct N-acetyl piperidine scaffold is obtained, avoiding procurement errors involving reverse amide isosteres (CAS 865078-92-8) or substructural fragments (CAS 5327-32-2) that lack the complete pharmacophore .

Analytical Reference Standard and Quality Control

The compound's well-defined molecular formula (C₁₃H₁₉N₃O), molecular weight (233.31 g/mol), and IUPAC identity (N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]acetamide) make it suitable as a reference standard for HPLC-MS method development, purity assessment, and batch-to-batch consistency verification in chemical procurement workflows . Its structural distinction from the common fragment CAS 5327-32-2 (MW 150.18) enables unambiguous chromatographic separation and identity confirmation.

Application
Selection Property
Validation Focus
T-type calcium channel SAR studies
4-methyl-2-pyridinyl substituent effect on Cav3 inhibition
Compare potency shift relative to unsubstituted pyridinyl baseline
5-HT₃ receptor selectivity profiling
N-acetyl group eliminates primary amine required for 5-HT₃ agonism
Confirm absence of serotonergic activity in matched-pair assays
Ion channel chemical probe development
N-piperidinyl acetamide scaffold integrity
Verify full pharmacophore; exclude reverse amide and fragment analogs
Analytical reference standard
Well-defined molecular identity and MW
Chromatographic separation from low-MW fragment (CAS 5327-32-2)
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